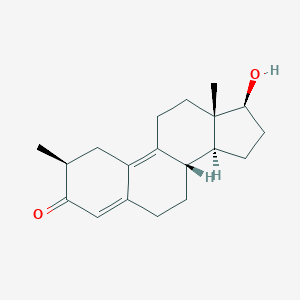
2-Methylestra-4,9-dien-3-one-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylestra-4,9-dien-3-one-17-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H26O2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Applications
Analytical Chemistry:
Methyldienolone serves as a reference compound in analytical chemistry, especially in the development of detection methods such as liquid chromatography-mass spectrometry (LC-MS). Its unique structural features allow researchers to establish standards for identifying similar compounds in biological samples.
Metabolic Studies:
Research has focused on the metabolism of Methyldienolone and its related compounds. Studies have identified long-standing metabolites that can be detected using advanced analytical techniques. These insights are crucial for understanding the pharmacokinetics and potential side effects of AAS .
Biological Applications
Neuropharmacology:
Methyldienolone has been investigated for its effects on neuroreceptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This receptor is integral to learning and memory processes. Understanding how Methyldienolone interacts with such receptors may provide insights into its potential therapeutic uses.
Anabolic Effects:
The compound is primarily recognized for its anabolic effects, promoting muscle growth and strength. Studies have demonstrated that Methyldienolone significantly increases muscle mass in animal models, making it a candidate for further research into treatments for muscle-wasting diseases .
Medical Applications
Treatment of Muscle-Wasting Diseases:
Due to its anabolic properties, Methyldienolone has been explored for potential applications in treating conditions such as cachexia and sarcopenia. These conditions involve significant muscle loss and weakness, and AAS like Methyldienolone may help mitigate these effects by stimulating muscle protein synthesis .
Potential Risks and Regulations:
While Methyldienolone shows promise in medical applications, it is also associated with various risks. The compound is banned by the World Anti-Doping Agency (WADA), reflecting concerns about its misuse in sports and potential adverse health effects. Research continues to assess the safety profile and long-term impacts of AAS use .
Case Studies
Propriétés
Numéro CAS |
105802-53-7 |
|---|---|
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2S,8S,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,14,16,18,21H,3-9H2,1-2H3/t11-,14+,16-,18-,19-/m0/s1 |
Clé InChI |
KAGBQXKUBZNZQX-UNSFVYSISA-N |
SMILES |
CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |
SMILES isomérique |
C[C@H]1CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |
SMILES canonique |
CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |
Synonymes |
2-methylestra-4,9-dien-3-one-17-ol MEDOO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















